3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol
Overview
Description
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol (3-FDP) is a compound with a wide range of industrial applications, as well as potential applications in the field of scientific research. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of 79°C. 3-FDP has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a starting material for the synthesis of other compounds, such as 2-fluorobenzoic acid and 2-fluorobenzaldehyde. In addition, 3-FDP has been studied for its potential use in the field of scientific research, including its mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Scientific Research Applications
Cancer Treatment Research
The compound has shown promise in cancer treatment research due to its structural similarity to certain bioactive molecules. For instance, derivatives of imidazo[1,2-a]pyridine, which share a similar fluorophenyl group, have been found to inhibit a variety of kinases, making them potential candidates for cancer therapy .
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are significant in pharmaceuticals and agrochemicals due to their altered physicochemical properties. The electrophilic fluorination of 1,2-dihydropyridines, similar to the structure of 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol , has been used to create new fluorinated 3,6-dihydropyridines .
Antibacterial and Antifungal Applications
Compounds with a 2-fluorophenyl moiety have been reported to exhibit antibacterial and antifungal activities. This suggests that 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol could be a precursor or a candidate for developing new antimicrobial agents.
Anticancer Derivatives Synthesis
The synthesis of novel derivatives from fluorophenyl compounds has been explored for anticancer applications. Pyrazolopyrimidin-4-one derivatives, for example, have shown potent antitumor activity against tumor cell lines.
Development of CNS-Active Drugs
The central nervous system (CNS) activity of drugs can be influenced by the presence of a fluorophenyl group. Compounds like zolpidem, which contain an imidazo[1,2-a]pyridine core, are used as hypnotics, suggesting potential CNS applications for 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol .
Agrochemical Research
Due to the impact of fluorine atoms on the biological activity of molecules, fluorophenyl derivatives are often used in agrochemical research to develop new pesticides and insecticides. The structure of 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol could be beneficial in creating compounds with improved efficacy and selectivity .
properties
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJIQLQQMGFRJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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